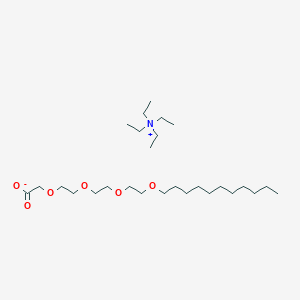
N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate typically involves a multi-step process. One common method includes the esterification of tetraethylene glycol, followed by mesylation, azide substitution, reduction, and hydrolysis . Each step is carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow processes can further enhance the production rate and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, often using reagents like hydrogen or hydrides.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a ligand in the synthesis of gold nanoparticles, providing stability and non-fouling properties.
Industry: Utilized in various industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate exerts its effects involves its interaction with molecular targets and pathways. For instance, when used in drug delivery systems, it can facilitate the targeted release of therapeutic agents through hydrolytic ester bonding and near-infrared irradiation . This allows for precise control over drug release and enhances the efficacy of treatments.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate include:
23-mercapto-3,6,9,12-tetraoxatricosan-1-ol: Known for its stability and non-fouling properties.
23-mercapto-N,N,N-trimethyl-3,6,9,12-tetraoxatricosan-1-aminium: Used to enhance the solubility of gold nanorods in water.
Uniqueness
What sets this compound apart is its specific structure that allows for versatile applications in various fields. Its ability to undergo multiple types of reactions and its effectiveness in drug delivery systems make it a valuable compound in scientific research.
Properties
CAS No. |
596121-44-7 |
|---|---|
Molecular Formula |
C27H57NO6 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
tetraethylazanium;2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C19H38O6.C8H20N/c1-2-3-4-5-6-7-8-9-10-11-22-12-13-23-14-15-24-16-17-25-18-19(20)21;1-5-9(6-2,7-3)8-4/h2-18H2,1H3,(H,20,21);5-8H2,1-4H3/q;+1/p-1 |
InChI Key |
POYJILZOJMSHTG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCOCCOCCOCCOCC(=O)[O-].CC[N+](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


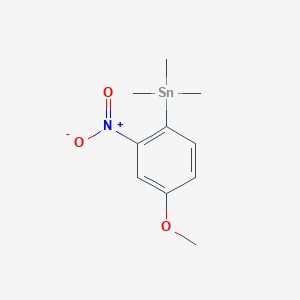
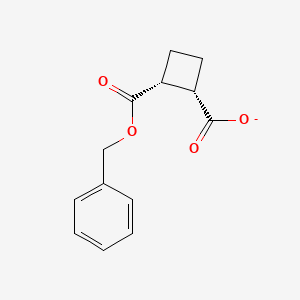

![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)
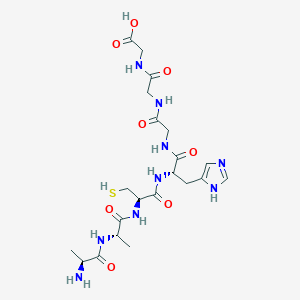
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-](/img/structure/B12585621.png)
![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
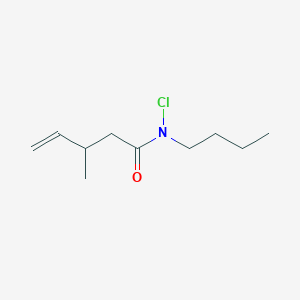
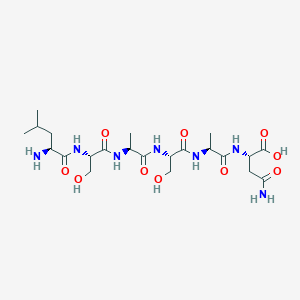
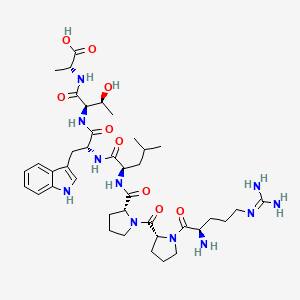
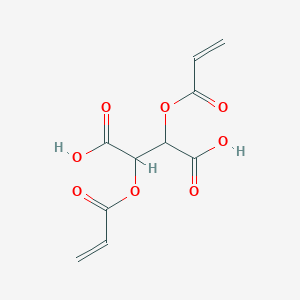
![Methyl 2-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B12585658.png)
![Azireno[2,3-c]imidazo[4,5,1-ij]quinoline](/img/structure/B12585667.png)
